(2-Amino-4-metoxifenil)metanol

Descripción general

Descripción

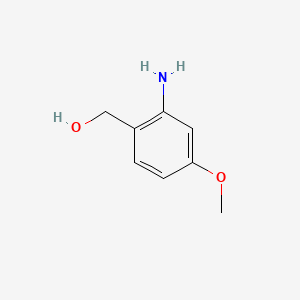

(2-Amino-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It features a phenyl ring substituted with an amino group at the second position, a methoxy group at the fourth position, and a hydroxymethyl group at the first position

Aplicaciones Científicas De Investigación

(2-Amino-4-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving aromatic amines.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4-methoxyphenyl)methanol, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in a solvent such as methanol or ethanol at room temperature.

Another method involves the direct amination of (4-Methoxyphenyl)methanol using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as copper or nickel and can be carried out at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of (2-Amino-4-methoxyphenyl)methanol may involve large-scale reduction processes using hydrogen gas and a metal catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: (2-Amino-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to (2-Amino-4-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: (2-Amino-4-methoxyphenyl)acetic acid.

Reduction: (2-Amino-4-methoxyphenyl)methane.

Substitution: Various amides and sulfonamides depending on the substituent introduced.

Mecanismo De Acción

The mechanism of action of (2-Amino-4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility in biological systems.

Comparación Con Compuestos Similares

(2-Amino-4-methylphenol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

(4-Methoxyphenyl)methanol: Lacks the amino group, making it less reactive in certain substitution reactions.

(2-Amino-4-methoxyphenyl)acetic acid: An oxidized derivative with different chemical properties.

Uniqueness: (2-Amino-4-methoxyphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the aromatic ring, providing a versatile platform for various chemical transformations and biological interactions.

Actividad Biológica

(2-Amino-4-methoxyphenyl)methanol, also known by its chemical identifier 187731-65-3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The structure of (2-Amino-4-methoxyphenyl)methanol features an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenyl ring, along with a hydroxymethyl (-CH2OH) group. This unique arrangement of functional groups is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that (2-Amino-4-methoxyphenyl)methanol exhibits several significant biological activities:

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This activity is essential in preventing cellular damage and has implications for aging and various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of (2-Amino-4-methoxyphenyl)methanol may possess anticancer properties. For instance, modifications to the molecule have been explored for their potential therapeutic effects against various cancer types. In vitro studies have indicated that the compound can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Case Studies

- Antitumor Effects : A study involving xenograft models demonstrated that compounds similar to (2-Amino-4-methoxyphenyl)methanol exhibited significant antitumor effects. In these experiments, administration of the compound at varying dosages resulted in reduced tumor weights compared to control groups, suggesting its potential as an anticancer agent .

- Mechanism of Action : Investigations into the mechanism of action revealed that (2-Amino-4-methoxyphenyl)methanol may interact with specific biological targets such as enzymes and receptors involved in oxidative stress responses and cancer pathways. The structural features allow for effective binding through hydrogen bonding and π-π stacking interactions .

Synthesis Methods

Various synthesis methods have been reported for (2-Amino-4-methoxyphenyl)methanol, emphasizing its accessibility for further research:

| Method | Description |

|---|---|

| Reduction of Nitro Compounds | Nitro derivatives are reduced under controlled conditions to yield the amino compound. |

| Direct Amination | The methoxyphenol is subjected to amination reactions using suitable reagents. |

| Hydroxymethylation | Introduction of hydroxymethyl groups can be achieved through specific alkylation reactions. |

These methods highlight the versatility of (2-Amino-4-methoxyphenyl)methanol in synthetic organic chemistry.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while (2-Amino-4-methoxyphenyl)methanol shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Early tests have suggested low acute toxicity levels; however, chronic exposure studies are needed to understand long-term effects better .

Propiedades

IUPAC Name |

(2-amino-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRVVOQVTLZCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666719 | |

| Record name | (2-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-65-3 | |

| Record name | (2-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.